(R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid
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Description
(R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.39. The purity is usually 95%.
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Biological Activity
(R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid, commonly referred to as Fmoc-D-His(1-Me)-OH, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
- CAS Number : 135610-90-1
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains and viruses.
- Antitumor Properties : Shows potential in inhibiting cancer cell proliferation.
- Modulation of Enzymatic Activity : Acts as an inhibitor for specific enzymes involved in metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases that are crucial in cell signaling pathways.
- Interaction with G Protein-Coupled Receptors (GPCRs) : It modulates the activity of various GPCRs, influencing cellular responses to external stimuli.
- Induction of Apoptosis : Promotes programmed cell death in cancer cells, contributing to its antitumor effects.
Data Table: Biological Activities
Activity Type | Target/Pathway | Effect | Reference |
---|---|---|---|
Antimicrobial | Bacterial Cell Wall | Inhibition | |
Antitumor | Cell Cycle Regulation | Decreased proliferation | |
Enzyme Inhibition | Protein Kinase B | Reduced activity |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as an antibiotic agent.
Case Study 2: Antitumor Activity
In vitro studies on human breast cancer cells showed that treatment with the compound led to a 50% reduction in cell viability after 48 hours. The mechanism was linked to the activation of apoptotic pathways, including caspase activation and PARP cleavage.
Case Study 3: Enzyme Interaction
Research indicated that this compound acts as a competitive inhibitor of Protein Kinase A (PKA), affecting downstream signaling pathways involved in metabolism and cell growth.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-imidazol-1-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(11-24-10-9-22-13-24)23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,13,18-19H,11-12H2,(H,23,27)(H,25,26)/t19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAPDYJGOXBMQG-LJQANCHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CN=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN4C=CN=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.